N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide
Description
N-[3-(1H-Imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide is a heterocyclic compound featuring a naphtho[2,1-b]furan core linked to an imidazole ring via a three-carbon propyl chain. This structure combines aromatic systems (naphthofuran and imidazole) known for diverse biological activities, including antimicrobial and antitumor properties .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)benzo[e][1]benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(21-8-3-10-22-11-9-20-13-22)18-12-16-15-5-2-1-4-14(15)6-7-17(16)24-18/h1-2,4-7,9,11-13H,3,8,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQXFGFPFJEFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where 1-bromo-3-chloropropane reacts with imidazole to form 3-(1H-imidazol-1-yl)propane.
Formation of the Naphthofuran Moiety: The naphthofuran structure is synthesized through a cyclization reaction involving naphthalene and furan derivatives.
Coupling Reaction: The final step involves coupling the 3-(1H-imidazol-1-yl)propane with the naphthofuran-2-carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The propyl chain can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of imidazole N-oxides
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted propyl derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of naphtho[2,1-b]furan compounds exhibit antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide has been hypothesized to possess similar activities due to its structural similarities with known antimicrobial agents.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies on related imidazole-containing compounds have shown inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . The imidazole moiety is often associated with enhanced biological activity, making this compound a candidate for further investigation in cancer therapeutics.
Biofilm Inhibition
The ability to inhibit biofilm formation is crucial in treating chronic infections. Research has highlighted that certain naphtho[2,1-b]furan derivatives can disrupt biofilm formation in pathogenic bacteria, which is critical for developing new antibacterial strategies . The specific application of this compound in this area remains to be fully explored but shows promise based on related compounds.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various naphtho[2,1-b]furan derivatives against Pseudomonas aeruginosa. The results indicated that modifications to the naphtho structure significantly enhanced antibacterial activity, suggesting that this compound could be effective against resistant strains .
Case Study 2: Anticancer Activity
In a comparative analysis of imidazole derivatives for anticancer activity, compounds structurally related to this compound were found to inhibit IGF-1R signaling pathways in cancer cells. This suggests a potential for this compound to be developed as an anticancer agent targeting similar pathways .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This is particularly relevant in antimicrobial and antifungal applications.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Key Research Findings
Imidazole Chain Importance: The 3-(1H-imidazol-1-yl)propyl group enhances solubility in polar solvents (e.g., DMSO) and may facilitate target binding via imidazole’s nitrogen donors .
Naphthofuran vs. Simpler Cores: Naphthofuran’s extended conjugation improves UV absorption and stability compared to monocyclic furans but reduces aqueous solubility .
Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase antimicrobial potency but often correlate with higher toxicity .
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C19H19N3O2
- Molecular Weight : 321.37 g/mol
- CAS Number : 383148-65-0
- Physical State : Solid at room temperature
- Predicted Boiling Point : Approximately 652.7 °C
- Density : 1.29 g/cm³
Synthesis and Structure
The synthesis of this compound involves the reaction of naphtho[2,1-b]furan derivatives with imidazole-containing propyl groups. The structural elucidation typically employs techniques such as NMR spectroscopy and X-ray crystallography.
Antimicrobial Activity
Research has demonstrated that compounds containing imidazole rings exhibit notable antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities:
- Antibacterial Activity :
- Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MICs) reported in various studies indicate strong efficacy, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.25 - 125 |
The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, which are critical for bacterial growth and replication .
- Antifungal Activity :
- Moderate antifungal properties have been observed with MIC values ranging from 31.25 to 125 µg/mL against various fungal strains.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | <10 |
| A549 (Lung Cancer) | <10 |
| HCT116 (Colon Cancer) | <10 |
These findings suggest that the compound exhibits significant anti-proliferative activity against several cancer cell lines, indicating potential as an anticancer agent .
Case Studies
A notable study highlighted the efficacy of imidazole derivatives in combating biofilm formation in bacterial infections. The compound demonstrated a reduction in biofilm biomass by up to 55% compared to untreated controls, showcasing its potential utility in treating chronic infections associated with biofilms .
Q & A
Q. What are the common synthetic routes for naphtho[2,1-b]furan carboxamide derivatives, and how is the imidazole-propyl moiety introduced?
The synthesis typically involves coupling naphtho[2,1-b]furan carboxylic acid derivatives with amines. For example, Vilsmeier formylation can generate reactive intermediates like 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, which reacts with nucleophiles (e.g., amines) to form carboxamide derivatives . The imidazole-propyl group is introduced via nucleophilic substitution or condensation reactions, such as reacting 3-(1H-imidazol-1-yl)propan-1-amine with activated carboxylic acid derivatives (e.g., chlorides or mixed anhydrides) under basic conditions .
Q. Which spectroscopic techniques are critical for characterizing N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide?
Key methods include:
- NMR : H and C NMR to confirm the carboxamide linkage and imidazole-propyl substitution. For example, the amide proton typically appears as a singlet at δ ~8–10 ppm, while imidazole protons resonate at δ ~7–8 ppm .
- X-ray crystallography : To resolve ambiguities in regiochemistry or stereochemistry. Single-crystal studies (e.g., triclinic P1 symmetry) can validate hydrogen-bonding patterns and molecular packing .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for this compound?
Initial pharmacological evaluation often includes:
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria and fungi .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Testing against targets like cyclooxygenase (COX) or histone deacetylases (HDACs), given the structural similarity to bioactive naphthofuran derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges during the synthesis of naphtho[2,1-b]furan-imidazole hybrids be addressed?
Regioselectivity in heterocyclic coupling often depends on:
- Catalytic systems : Using Pd(0)/Cu(I) catalysts for Suzuki-Miyaura couplings to direct crosslinking at specific positions .
- Protecting groups : Temporarily blocking reactive sites (e.g., with Boc groups on imidazole) to prevent undesired side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the imidazole-propyl amine, favoring carboxamide formation .
Q. How do structural modifications (e.g., halogenation) impact the compound’s bioactivity and binding affinity?
- Halogenation : Introducing bromine or chlorine at the naphthofuran core (e.g., position 3) enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, as seen in analogs like 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide .
- Imidazole substitution : Replacing the propyl linker with bulkier groups (e.g., piperidinyl) reduces solubility but improves target selectivity in Wnt/β-catenin pathway activation .
Q. What computational methods are suitable for studying the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with proteins like Frizzled receptors (Wnt pathway) or bacterial DNA gyrase .
- MD simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with antimicrobial IC values to guide optimization .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Batch purity validation : Ensure ≥95% purity via HPLC and elemental analysis to rule out impurities as confounding factors .
- Strain-specific assays : Replicate studies using standardized microbial strains (e.g., ATCC controls) to minimize variability .
- Dose-response curves : Compare EC/IC values across multiple cell lines or enzymatic isoforms to identify target specificity .
Methodological Guidance
Q. What protocols are recommended for scaling up synthesis without compromising yield?
- Stepwise optimization : Start with small-scale reactions (1–5 mmol) to identify critical parameters (e.g., reaction time, temperature).
- Catalyst recycling : Use immobilized Pd nanoparticles or enzyme catalysts for cost-effective scaling .
- Workup strategies : Liquid-liquid extraction with ethyl acetate/water followed by column chromatography (silica gel, CHCl/MeOH) improves isolation efficiency .
Q. How can crystallographic data be leveraged to predict solubility and stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
